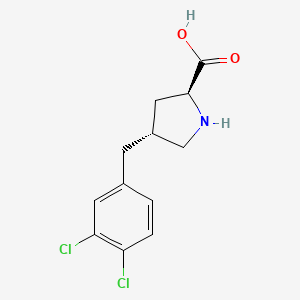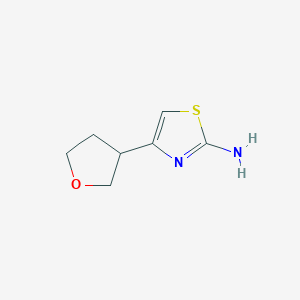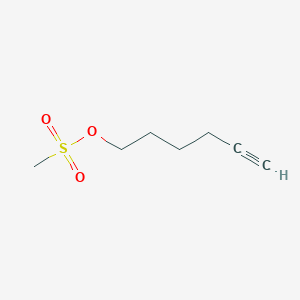
(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Coordination Polymers and Metal-Organic Frameworks (MOFs)
A significant application of pyrrolidine carboxylic acid derivatives is in the synthesis of coordination polymers and MOFs. These compounds, particularly those involving lanthanide centers, form three-dimensional frameworks that are characterized by their unique topologies and properties. For example, the synthesis under hydrothermal conditions of complexes featuring pyridine-2,5-dicarboxylic acid and benzenecarboxylic acid with lanthanide ions resulted in compounds displaying rutile and unprecedented rutile-related topologies. These materials have potential applications in catalysis, gas storage, and separation technologies due to their porous structures and surface functionalities (Qin et al., 2005).
Hydrogen Bonding and Self-Assembly
Pyridine carboxylic acid derivatives are also pivotal in hydrogen bonding interactions leading to the self-assembly of complex molecular structures. The coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs in a molecule possessing both carboxylic acid and pyridine functional groups has been observed. This duality facilitates the formation of intricate hydrogen-bonded structures, which are fundamental in the development of new materials with specific mechanical, optical, or electronic properties (Long et al., 2014).
Antimicrobial Activities and DNA Interactions
Moreover, derivatives of pyridine carboxylic acids have been investigated for their antimicrobial activities and interactions with DNA. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The molecular docking simulations have suggested that such compounds can interact with DNA, indicating potential applications in the development of new therapeutic agents (Tamer et al., 2018).
Extraction and Separation Processes
In the context of industrial applications, pyridine carboxylic acid derivatives have been utilized in extraction and separation processes. The extraction of pyridine-3-carboxylic acid using different diluents and extractants such as 1-dioctylphosphoryloctane (TOPO) demonstrates the versatility of these compounds in enhancing the efficiency of separation processes crucial for the pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Propriétés
IUPAC Name |
(2S,4R)-4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELMJLOCNYHTQH-KCJUWKMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2681601.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2681609.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2681610.png)
![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone](/img/structure/B2681611.png)
![[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2681613.png)



![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methyl acetate](/img/structure/B2681618.png)

![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2681620.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2681621.png)
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681623.png)
amine](/img/structure/B2681624.png)